3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381710
InChI: InChI=1S/C19H14ClN3O3S/c1-10-3-8-13-14(9-10)27-17(15(13)20)19(24)21-18-16(22-26-23-18)11-4-6-12(25-2)7-5-11/h3-9H,1-2H3,(H,21,23,24)
SMILES:
Molecular Formula: C19H14ClN3O3S
Molecular Weight: 399.9 g/mol

3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC16381710

Molecular Formula: C19H14ClN3O3S

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C19H14ClN3O3S
Molecular Weight 399.9 g/mol
IUPAC Name 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C19H14ClN3O3S/c1-10-3-8-13-14(9-10)27-17(15(13)20)19(24)21-18-16(22-26-23-18)11-4-6-12(25-2)7-5-11/h3-9H,1-2H3,(H,21,23,24)
Standard InChI Key ZUNLZXFQFFJRBO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC)Cl

Introduction

3-Chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chloro group, an oxadiazole ring, and a benzothiophene moiety. This combination of structural elements contributes to its diverse chemical properties and potential applications in medicinal chemistry and biological research.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities, making it a potential therapeutic agent for treating various diseases. Its structural characteristics enable interactions with biological targets, which could lead to therapeutic effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamideC18H16ClN3O5Contains a dimethoxyphenyl moiety instead of methoxyphenyl
3-Chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamideC19H14ClN3O3SIncludes a benzothiophene moiety
5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamideC12H14ClN3O2Different ring structure and substituents

Future Directions

Further research is needed to fully explore the potential applications of 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide. This includes detailed synthesis protocols, comprehensive biological activity assessments, and molecular docking studies to understand its interaction with biological targets.

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